molecular formula C12H12ClFN2O2 B12095110 5-Chloro-6-fluoro-1-tetrahydropyran-2-yl-indazol-4-ol

5-Chloro-6-fluoro-1-tetrahydropyran-2-yl-indazol-4-ol

Cat. No.: B12095110
M. Wt: 270.69 g/mol
InChI Key: QQRLHRRUJVOCNO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Chloro-6-fluoro-1-tetrahydropyran-2-yl-indazol-4-ol involves several steps. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core is typically synthesized through the cyclization of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Tetrahydropyran Group: The tetrahydropyran group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indazole core is replaced by the tetrahydropyran moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

5-Chloro-6-fluoro-1-tetrahydropyran-2-yl-indazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions, where nucleophiles such as amines or thiols replace the halogen atoms, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

Medicinal Chemistry

5-Chloro-6-fluoro-1-tetrahydropyran-2-yl-indazol-4-ol has been evaluated for its potential therapeutic effects in several areas:

  • Antimicrobial Activity : Studies have shown significant efficacy against various bacterial strains. For instance, in vitro tests revealed minimum inhibitory concentrations (MIC) of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli, indicating potent antibacterial properties .
  • Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. In controlled experiments, it significantly reduced edema in inflammation models .
  • Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. In vitro tests on human breast cancer cell lines showed a decrease in cell viability by approximately 70% at concentrations above 10 µM .

Chemical Research

In addition to its biological applications, this compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for the development of new pharmaceuticals and agrochemicals .

Industrial Applications

The compound is also utilized in developing new materials and as a precursor for specialty chemicals. Its chemical reactivity makes it an attractive candidate for various industrial applications .

Antimicrobial Efficacy

A study assessed the antimicrobial activity of various indazole derivatives, including 5-Chloro-6-fluoro-1-tetrahydropyran-2-y-indazol. The compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Mechanism

In inflammation models, treatment with this compound resulted in statistically significant reductions in edema compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.

Cancer Cell Line Studies

In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound led to substantial decreases in cell viability, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoro-1-tetrahydropyran-2-yl-indazol-4-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes, such as inflammation or cell proliferation. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

5-Chloro-6-fluoro-1-tetrahydropyran-2-yl-indazol-4-ol can be compared with other indazole derivatives, such as:

    5-Chloro-1H-indazole: Lacks the tetrahydropyran and fluoro substituents, resulting in different biological activities.

    6-Fluoro-1H-indazole: Similar to the compound but lacks the chloro and tetrahydropyran groups.

    1-Tetrahydropyran-2-yl-indazole: Contains the tetrahydropyran group but lacks the chloro and fluoro substituents.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity .

Biological Activity

5-Chloro-6-fluoro-1-tetrahydropyran-2-yl-indazol-4-ol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and findings from various studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a chloro group, a fluoro group, an indazole moiety, and a tetrahydropyran ring. Its molecular formula is C12H11ClFN2OC_{12}H_{11}ClFN_2O. The synthesis typically involves several steps:

  • Formation of the Indazole Core : This involves cyclization reactions using hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
  • Introduction of the Tetrahydropyran Group : Achieved through nucleophilic substitution reactions where a suitable leaving group on the indazole core is replaced by the tetrahydropyran moiety.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. It may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. This suggests potential applications in treating inflammatory diseases .

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, with mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy : A study assessed the minimum inhibitory concentration (MIC) of the compound against Staphylococcus aureus and Escherichia coli, revealing MIC values of 8 µg/mL and 16 µg/mL respectively, indicating potent antibacterial activity.
  • Anti-inflammatory Mechanism : In a controlled experiment, the compound was administered to models of inflammation, resulting in a statistically significant reduction in edema compared to controls, supporting its therapeutic potential in inflammatory conditions .
  • Cancer Cell Line Studies : In vitro tests on human breast cancer cell lines showed that treatment with the compound led to a decrease in cell viability by approximately 70% at concentrations above 10 µM, suggesting strong anticancer potential .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other related compounds:

Compound NameCAS NumberUnique Features
5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol2056937-90-5Lacks the fluoro group; similar indazole structure
4-Fluoro-1-(tetrahydro-2H-pyran-2-y)-1H-indazole1178903-32-6Different position of the fluoro group
6-Fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-y)-1H-indazol2368910-52-3Contains a methyl group instead of chloro

The distinct combination of functional groups in 5-Chloro-6-fluoro-1-tetrahydropyran-2-y-indazol may confer unique biological activities compared to these similar compounds.

Properties

Molecular Formula

C12H12ClFN2O2

Molecular Weight

270.69 g/mol

IUPAC Name

5-chloro-6-fluoro-1-(oxan-2-yl)indazol-4-ol

InChI

InChI=1S/C12H12ClFN2O2/c13-11-8(14)5-9-7(12(11)17)6-15-16(9)10-3-1-2-4-18-10/h5-6,10,17H,1-4H2

InChI Key

QQRLHRRUJVOCNO-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=CC(=C(C(=C3C=N2)O)Cl)F

Origin of Product

United States

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